N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c1-8-6-18-11(13-8)15-10(17)9-7-19-12(14-9)16-4-2-3-5-16/h2-7H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVWJYBZNVXSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a methyl group at the 4-position and a pyrrole ring, contributing to its unique chemical properties. The presence of these heterocycles is significant for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄O₁S₂ |
| Molecular Weight | 296.39 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:
- Kinases : The compound has been shown to inhibit key protein kinases involved in cancer progression, including EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
- Microbial Targets : It exhibits antimicrobial properties by inhibiting enzymes critical for microbial growth, suggesting potential as an antibacterial agent .
Antitumor Activity
Research indicates that compounds with similar thiazole and pyrrole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity : In vitro studies have demonstrated that derivatives of thiazole-pyrrole compounds can induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 6.10 μM to 6.49 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies show that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 3.12 μg/mL and 12.5 μg/mL .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored through SAR studies:
- Thiazole Ring Modifications : Substituents on the thiazole ring significantly influence cytotoxicity; electron-donating groups enhance activity.
- Pyrrole Ring Variations : The type of nitrogen heterocycle attached (e.g., pyrrole vs. imidazole) alters the compound's interaction with biological targets, affecting overall potency .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole-pyrrole derivatives:
- Thiazolyl-Indole Derivatives : A series of thiazolyl-indole derivatives were synthesized and evaluated for their anticancer properties, revealing potent activity against multiple cancer cell lines .
- Antimicrobial Screening : Compounds similar to this compound were screened for antibacterial activity, showing promising results against resistant bacterial strains .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant antimicrobial properties. For example, N-(4-methylthiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide has shown promising activity against various pathogens, making it a candidate for further biological evaluation.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Studies have demonstrated that similar thiazole-containing compounds can inhibit cancer cell proliferation in various cell lines, including breast (MCF-7) and prostate (PC3) cancer cells . In vitro testing has indicated that certain derivatives can outperform standard chemotherapeutic agents like 5-fluorouracil in terms of efficacy.
Case Study 1: Anticancer Activity
A study evaluated a series of thiazole-pyridine hybrids for their anticancer effects against multiple cancer cell lines. One derivative exhibited an IC50 value of 0.71 μM against MCF-7 cells, indicating strong potential as an anticancer agent compared to established treatments .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives similar to this compound were tested for antibacterial activity against Gram-positive bacteria. The results showed minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL, demonstrating significant antibacterial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
